molecular formula C6H5BrN4 B1376063 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine CAS No. 1086064-35-8

5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine

货号: B1376063
CAS 编号: 1086064-35-8
分子量: 213.03 g/mol
InChI 键: SQSUPLOCAWOOSN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine is a versatile brominated heterocyclic building block designed for pharmaceutical research and development. This compound belongs to the pyrazolopyrazine family, a class of nitrogen-dense bicyclic structures known for their significant pharmacological potential. The bromine atom at the 5-position serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the exploration of diverse chemical space. Pyrazolo[3,4-b]pyrazines are of high interest in medicinal chemistry due to their structural similarity to purine bases, allowing them to interact with a variety of biological targets. While specific data on this analog is limited, related scaffolds are extensively investigated as inhibitors for protein kinases, including Tropomyosin receptor kinases (TRKs) and others, which are critical targets in oncology . The presence of both bromine and a methyl group on this fused ring system provides a valuable starting point for constructing compound libraries aimed at discovering new therapeutic agents for diseases such as cancer, inflammatory conditions, and central nervous system disorders . The compound can exist in tautomeric forms (1H and 2H), with the 1H-tautomer generally being more stable . It is recommended to store this material under an inert atmosphere at 2-8°C to ensure long-term stability . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

属性

IUPAC Name

5-bromo-3-methyl-2H-pyrazolo[3,4-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c1-3-5-6(11-10-3)8-2-4(7)9-5/h2H,1H3,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSUPLOCAWOOSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)N=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857313
Record name 5-Bromo-3-methyl-2H-pyrazolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086064-35-8
Record name 5-Bromo-3-methyl-2H-pyrazolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-B]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl to produce the key intermediate . The reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing continuous flow reactors to enhance yield and purity.

化学反应分析

Types of Reactions: 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, altering its electronic properties and reactivity.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced forms with different electronic configurations.

科学研究应用

Biological Activities

5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine exhibits a range of biological activities:

  • Anticancer Activity: Research indicates that this compound can inhibit Tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and differentiation. For instance, derivatives have shown low nanomolar IC50 values against TRKA, suggesting potent anticancer properties .
  • Antimicrobial Properties: The compound has been evaluated for its antimicrobial activity against various pathogens, demonstrating potential as an antimicrobial agent.
  • Inhibition of Cytochrome P450 Isoforms: Studies have assessed the inhibitory effects of this compound on cytochrome P450 isoforms, which are crucial for drug metabolism.

Case Study 1: TRK Inhibition

A study synthesized 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and evaluated their TRK inhibitory activities. Among these, one derivative exhibited an IC50 value of 56 nM against TRKA. This highlights the potential of pyrazolo compounds in targeted cancer therapy .

Case Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated significant inhibition at low concentrations, suggesting its viability as an antimicrobial agent in clinical settings.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
5-Bromo-1H-pyrazolo[3,4-b]pyridineContains a pyrazole ringAntimicrobial properties
5-Iodo-3-methyl-1H-pyrazolo[3,4-b]pyridineHalogen substitution at position 5Potential anticancer activity
4-Methyl-1H-pyrazolo[3,4-b]pyridineMethyl substitution at position 4Enzyme inhibition

作用机制

The mechanism of action of 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular interactions depend on the specific biological context and the presence of other interacting molecules.

相似化合物的比较

Pyrazolo[3,4-b]pyridine Derivatives

Example Compounds :

  • Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate ()
  • 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine ()

Key Differences :

  • Substituents : The target compound replaces the pyridine ring in pyrazolo[3,4-b]pyridine with a pyrazine ring, increasing nitrogen content and electron deficiency. The methyl group in 5-bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine contrasts with ester or iodine substituents in analogs, altering steric and electronic profiles.
  • Reactivity : Bromine in the target compound enables cross-coupling reactions (e.g., Suzuki), similar to iodine in 5-bromo-3-iodo derivatives, but methyl groups may limit regioselectivity in further modifications .

Fused Energetic Materials

Example Compounds :

  • 1H-[1,2,5]Oxadiazolo[3,4-b][1,2,3]triazolo[4,5-e]pyrazine 6-oxide (54) ()
  • 4,8-Dinitraminodifurazano[3,4-b,e]pyrazine (55) ()

Key Properties :

Property This compound Compound 54/55 Salts
Density (g/cm³) Not reported 1.85–1.90
Detonation Velocity N/A 8,921–9,413 m/s
Thermal Stability Likely moderate High (>200°C)

Structural Insights :

  • Compound 54 and 55 derivatives feature nitro, amino, or N-oxide groups, enhancing detonation performance but increasing sensitivity. In contrast, the bromo and methyl substituents in the target compound likely reduce energetic performance but improve stability for non-explosive applications .

Electron-Deficient Heterocycles in Materials Science

Example Compounds :

  • Thieno[3,4-b]pyrazine ()
  • Pyrido[3,4-b]pyrazine ()

Electronic Properties :

Property This compound Thieno[3,4-b]pyrazine Pyrido[3,4-b]pyrazine
Band Gap (eV) Not reported 1.0–1.5 0.4–0.53
Electron Withdrawing Moderate (Br, pyrazine) High (S, pyrazine) Very High (N)

Functional Relevance :

  • Thieno[3,4-b]pyrazine and pyrido[3,4-b]pyrazine are used in low-bandgap polymers for organic electronics. The target compound’s bromo substituent may reduce electron-withdrawing capacity compared to sulfur or additional nitrogen atoms, limiting its utility in conductive materials but expanding versatility in pharmaceutical synthesis .

Example Compounds :

  • 8-Bromo-2,3-diphenylpyrido[3,4-b]pyrazine ()
  • Pyrazino[2,3-a]carbazole derivatives ()

Challenges :

  • Steric hindrance from the methyl group may complicate regioselectivity in functionalization.

生物活性

5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H6_6BrN3_3. The compound features a pyrazolo ring system with a bromine atom at the 5th position and a methyl group at the 3rd position. These structural characteristics contribute to its reactivity and interactions with biological targets, enhancing its potential therapeutic applications .

Research indicates that this compound interacts with various molecular targets, including enzymes and receptors. Its mechanism of action may involve:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell proliferation, suggesting potential anticancer properties .
  • Antimicrobial Activity : It exhibits antibacterial activity against resistant strains of bacteria, including XDR Salmonella Typhi, with significant inhibition zones in agar diffusion assays .
  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on alkaline phosphatase, with an IC50_{50} value indicating strong potency .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy against various pathogens. The following table summarizes its activity against selected bacteria:

PathogenMinimum Inhibitory Concentration (MIC)Inhibition Zone (mm)
XDR Salmonella Typhi6.25 mg/mL17
Staphylococcus aureusNot specifiedSignificant
Escherichia coliNot specifiedModerate

The compound's ability to inhibit biofilm formation further underscores its potential as an antibacterial agent .

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties through the inhibition of cancer cell proliferation. Its interaction with various kinases presents a promising avenue for cancer therapy development .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Evaluation : A study assessed the compound's effectiveness against drug-resistant strains of bacteria. Results indicated that it exhibited potent antibacterial activity with low MIC values compared to traditional antibiotics .
  • In Silico Studies : Molecular docking simulations have shown favorable binding affinities of the compound to target proteins involved in bacterial resistance mechanisms. These studies support its potential as a lead compound for developing new antimicrobial agents .
  • Enzyme Interaction Studies : Further investigations revealed that the compound could effectively inhibit alkaline phosphatase, highlighting its possible role in modulating enzymatic pathways relevant to disease processes .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine, and how can intermediates be optimized for yield?

  • Methodological Answer : A four-step synthesis starting from a pyrazolo[3,4-b]pyrazine core (e.g., 6-amino-3-methyl derivatives) is commonly employed. Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C). Key intermediates like carbohydrazides or oxadiazoles are critical for functionalization . Optimize yields by monitoring reaction kinetics via HPLC and adjusting stoichiometry (e.g., 1.2:1 molar ratio of brominating agent to precursor).

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm substitution patterns (e.g., methyl at C3, bromine at C5) via coupling constants and integration ratios.
  • HRMS (ESI) : Validate molecular weight (±2 ppm accuracy) .
  • XRD : Resolve stereoelectronic effects (e.g., planarity of the pyrazine ring) and hydrogen-bonding networks, as demonstrated for analogous pyrazolo[3,4-b]pyrazine derivatives .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer : Use standardized antimicrobial assays (e.g., broth microdilution for MIC determination against S. aureus and E. coli) and compare results to reference drugs (e.g., streptomycin). For cytotoxicity, employ MTT assays on human cell lines (e.g., HEK-293). Prioritize derivatives with electron-withdrawing substituents (e.g., Br, NO2), which enhance membrane penetration .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for kinase inhibition?

  • Methodological Answer :

  • Substitution Patterns : Introduce di-substituted groups (e.g., 5,6-disubstituted furazano[3,4-b]pyrazine analogs) to enhance binding to allosteric kinase pockets. Use molecular docking (e.g., AutoDock Vina) to predict interactions with p38 MAP kinase’s A-loop regulatory site .
  • Activity Validation : Test IL-1β inhibition in human monocyte-derived macrophages at varying concentrations (e.g., 0.1–10 µM) to quantify IC50 values .

Q. What computational methods predict the electronic and photophysical properties of this compound?

  • Methodological Answer :

  • CASPT2/DFT : Model low-lying excited states to interpret absorption/emission spectra. For thieno[3,4-b]pyrazine analogs, CASPT2 revealed polyene-like ground states and aromatic excited states, guiding bandgap engineering .
  • TD-DFT : Calculate HOMO-LUMO gaps and charge transfer efficiencies for donor-acceptor (D-A) chromophore design .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer :

  • Metabolic Profiling : Use LC-MS/MS to identify metabolites (e.g., hepatic cytochrome P450 oxidation) affecting bioavailability .
  • Dosage Optimization : Conduct pharmacokinetic studies in rodents to correlate plasma concentrations with efficacy/toxicity. For example, lower doses (1–5 mg/kg) of pyrrolopyrazine derivatives show anti-necroptotic activity without hepatotoxicity .

Q. What strategies improve the physicochemical stability of this compound in aqueous media?

  • Methodological Answer :

  • Salt Formation : React with HCl to form hydrochloride salts, enhancing solubility (e.g., 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine HCl) .
  • Co-crystallization : Use benzoic acid derivatives as co-formers to stabilize hydrogen-bonding networks, as seen in pyrazolo[3,4-b]pyrazine crystal structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。